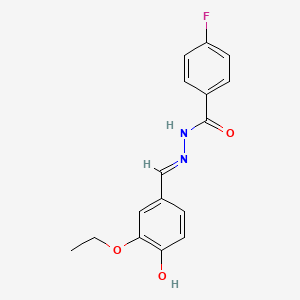

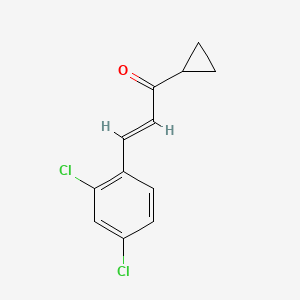

![molecular formula C25H20ClN5O3S B11698120 methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11698120.png)

methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(E)-[2-({[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl]benzoesäuremethylester ist eine komplexe organische Verbindung mit der Summenformel C25H19Cl2N5O3S. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die einen Triazolring, eine Chlorphenylgruppe und einen Benzoesäureester umfasst.

Vorbereitungsmethoden

Die Synthese von 4-[(E)-[2-({[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl]benzoesäuremethylester umfasst mehrere Schritte. Ein übliches Verfahren umfasst die folgenden Schritte:

Bildung des Triazolrings: Die Synthese beginnt mit der Bildung des Triazolrings durch Reaktion von 4-Chlorphenylhydrazin mit Phenylisothiocyanat unter Rückflussbedingungen.

Acetylierung: Die resultierende Triazolverbindung wird dann mit Essigsäureanhydrid acetyliert, um die Acetylgruppe einzuführen.

Hydrazonbildung: Das acetylierte Triazol wird mit Hydrazinhydrat umgesetzt, um das Hydrazonderivat zu bilden.

Veresterung: Schließlich wird das Hydrazonderivat unter sauren Bedingungen mit 4-Formylbenzoesäuremethylester verestert, um die Zielverbindung zu erhalten.

Industrielle Produktionsverfahren können eine Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu erhöhen, sowie den Einsatz von automatisierten Synthesegeräten, um den Produktionsprozess zu skalieren.

Analyse Chemischer Reaktionen

4-[(E)-[2-({[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl]benzoesäuremethylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Sulfoxide oder Sulfone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion des Triazolrings oder der Carbonylgruppe führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe, unter Verwendung von Reagenzien wie Natriummethoxid oder Kaliumcyanid.

Hydrolyse: Saure oder basische Hydrolyse kann die Esterbindung spalten, wobei die entsprechende Carbonsäure und der Alkohol entstehen.

Wissenschaftliche Forschungsanwendungen

4-[(E)-[2-({[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl]benzoesäuremethylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und krebshemmende Eigenschaften.

Medizin: Es werden Untersuchungen durchgeführt, um sein Potenzial als Therapeutikum, insbesondere bei der Behandlung von Krankheiten, die durch mikrobielle Infektionen oder Krebs verursacht werden, zu erforschen.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 4-[(E)-[2-({[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl]benzoesäuremethylester beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Der Triazolring ist dafür bekannt, mit Enzymen und Proteinen zu interagieren, wodurch deren Aktivität möglicherweise gehemmt wird. Die Chlorphenylgruppe kann die Fähigkeit der Verbindung verbessern, Zellmembranen zu durchdringen, was ihre Wirksamkeit erhöht. Die genauen Pfade und molekularen Zielstrukturen werden noch untersucht, aber die Struktur der Verbindung legt nahe, dass sie wichtige biologische Prozesse stören könnte.

Wirkmechanismus

The mechanism of action of methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with key biological processes.

Vergleich Mit ähnlichen Verbindungen

4-[(E)-[2-({[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl]benzoesäuremethylester kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:

4-[(E)-[2-({[5-(4-Chlorphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl]benzoesäuremethylester: Diese Verbindung hat eine Methylgruppe am Phenylring, die ihre chemische Reaktivität und biologische Aktivität verändern kann.

4-[(E)-[2-({[5-(4-Chlorphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl]benzoesäuremethylester: Das Vorhandensein einer Methoxygruppe kann die Löslichkeit der Verbindung und ihre Wechselwirkung mit biologischen Zielstrukturen beeinflussen.

4-[(E)-[2-({[5-(4-Chlorphenyl)-4-(4-fluorphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl]benzoesäuremethylester: Das Fluoratom kann die Stabilität der Verbindung und ihre Widerstandsfähigkeit gegen metabolischen Abbau erhöhen.

Diese ähnlichen Verbindungen heben die einzigartigen strukturellen Merkmale von 4-[(E)-[2-({[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl]benzoesäuremethylester und sein Potenzial für verschiedene Anwendungen in der wissenschaftlichen Forschung hervor.

Eigenschaften

Molekularformel |

C25H20ClN5O3S |

|---|---|

Molekulargewicht |

506.0 g/mol |

IUPAC-Name |

methyl 4-[(E)-[[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |

InChI |

InChI=1S/C25H20ClN5O3S/c1-34-24(33)19-9-7-17(8-10-19)15-27-28-22(32)16-35-25-30-29-23(18-11-13-20(26)14-12-18)31(25)21-5-3-2-4-6-21/h2-15H,16H2,1H3,(H,28,32)/b27-15+ |

InChI-Schlüssel |

CTGBXHDCDGRUQG-JFLMPSFJSA-N |

Isomerische SMILES |

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

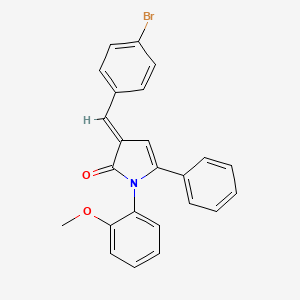

![3-[(4-Bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11698037.png)

![4-({(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11698052.png)

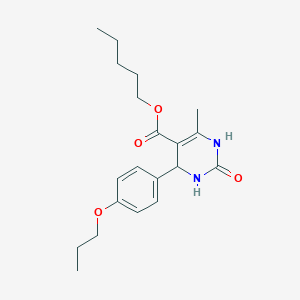

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11698054.png)

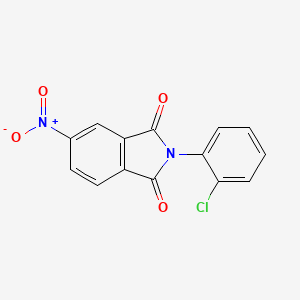

![(5E)-3-(3-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698074.png)

![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11698087.png)

![{2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetonitrile](/img/structure/B11698097.png)

![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698098.png)

![4-{5-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11698104.png)

![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698142.png)